Dichloro(cyclohexyl)alumane
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Overview
Description
Dichloro(cyclohexyl)alumane is an organoaluminum compound characterized by the presence of two chlorine atoms and a cyclohexyl group attached to an aluminum atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichloro(cyclohexyl)alumane can be synthesized through the reaction of cyclohexylmagnesium chloride with aluminum trichloride. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
Cyclohexylmagnesium chloride+Aluminum trichloride→this compound+Magnesium chloride
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Dichloro(cyclohexyl)alumane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different organoaluminum compounds.
Reduction Reactions: The compound can be reduced to form cyclohexylaluminum derivatives.
Oxidation Reactions: Oxidation can lead to the formation of aluminum oxides and other related compounds.
Common Reagents and Conditions
Substitution: Common reagents include alkyl or aryl halides, which react under mild conditions to replace the chlorine atoms.
Reduction: Reducing agents such as lithium aluminum hydride are used under controlled conditions.
Oxidation: Oxidizing agents like oxygen or hydrogen peroxide are employed under specific conditions to achieve the desired products.
Major Products Formed
Substitution: Formation of various organoaluminum compounds.
Reduction: Cyclohexylaluminum derivatives.
Oxidation: Aluminum oxides and related compounds.
Scientific Research Applications
Dichloro(cyclohexyl)alumane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in biological systems due to its unique reactivity.
Medicine: Explored for its potential therapeutic applications, although more research is needed.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of dichloro(cyclohexyl)alumane involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property makes it a valuable catalyst in various chemical reactions. The molecular targets and pathways involved include the activation of substrates through coordination to the aluminum center, facilitating various transformations.
Comparison with Similar Compounds
Similar Compounds
- Dichloro(phenyl)alumane
- Dichloro(methyl)alumane
- Dichloro(ethyl)alumane
Uniqueness
Dichloro(cyclohexyl)alumane is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions where such properties are advantageous, distinguishing it from other similar compounds.
Properties
CAS No. |
2444-79-3 |
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Molecular Formula |
C6H11AlCl2 |
Molecular Weight |
181.04 g/mol |
IUPAC Name |
dichloro(cyclohexyl)alumane |
InChI |
InChI=1S/C6H11.Al.2ClH/c1-2-4-6-5-3-1;;;/h1H,2-6H2;;2*1H/q;+2;;/p-2 |
InChI Key |
SGPRELKOQPLBKJ-UHFFFAOYSA-L |
Canonical SMILES |
C1CCC(CC1)[Al](Cl)Cl |
Origin of Product |
United States |
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